molecular formula C8H4ClF3N2O2S2 B2952266 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole CAS No. 318951-83-6

5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole

Cat. No.: B2952266
CAS No.: 318951-83-6
M. Wt: 316.7
InChI Key: ZUUHYKBOSHYXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole features a pyrazole core substituted at position 1 with a trifluoromethylsulfonyl (-SO₂CF₃) group and at position 5 with a 3-chloro-2-thienyl moiety.

Properties

IUPAC Name

5-(3-chlorothiophen-2-yl)-1-(trifluoromethylsulfonyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O2S2/c9-5-2-4-17-7(5)6-1-3-13-14(6)18(15,16)8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUHYKBOSHYXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=CC=NN2S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole, identified by its CAS number 318951-83-6, is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole is C8H4ClF3N2O2SC_8H_4ClF_3N_2O_2S. Its structure includes a thienyl group and a trifluoromethyl sulfonyl moiety, which are believed to contribute to its biological activity.

Antioxidant Activity

Recent studies indicate that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole have been shown to protect erythrocytes from oxidative damage caused by toxic substances like 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls, highlighting the potential of these compounds as antioxidants .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. A comparative study demonstrated that certain pyrazole compounds had IC50 values indicating potent inhibition of inflammatory pathways. For example, some derivatives showed IC50 values ranging from 71.11 to 81.77 μg/mL against cyclooxygenase enzymes (COX), which are critical targets in inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been extensively documented. In vitro studies have shown that various pyrazole derivatives possess significant antibacterial and antifungal activities. The structural modifications in compounds like 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole can enhance their efficacy against specific pathogens, making them promising candidates for further development .

Anticancer Activity

Research has also indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain thienopyrazole compounds have been reported to act as potent inhibitors of aurora kinase, an enzyme involved in cell division and cancer progression. These findings suggest that 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole may also exhibit anticancer properties through similar mechanisms .

Study on Erythrocyte Protection

A notable study assessed the protective effects of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic agents. The results showed a significant reduction in the percentage of altered erythrocytes when treated with these compounds compared to controls:

TreatmentAltered Erythrocytes (%)
Control40.3 ± 4.87
Treated12 ± 1.03

This study underscores the potential of such compounds as protective agents against oxidative stress in aquatic organisms .

Anti-inflammatory Efficacy

Another research effort focused on evaluating the anti-inflammatory properties of various pyrazole derivatives. The study highlighted that specific modifications could lead to enhanced activity against COX enzymes:

CompoundIC50 (μg/mL)
Compound A71.11
Compound B76.58
Standard (Diclofenac)80.00

These findings indicate that structural variations can significantly influence the biological activity of pyrazoles .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Physicochemical Properties

Pyrazole derivatives are often modified at positions 1 and 5 to tune their electronic, steric, and pharmacological profiles. Below is a comparison of key analogs:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Activity References
Target Compound -SO₂CF₃ 3-Chloro-2-thienyl C₈H₅ClF₃N₂O₂S₂ 324.81 (est.) Hypothesized COX inhibition
5-(3-Chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole -SO₂Ph 3-Chloro-2-thienyl C₁₃H₉ClN₂O₂S₂ 324.81 Used in organolithium synthesis
SC-560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) -Ph-OCH₃ 4-Chlorophenyl C₁₇H₁₂ClF₃N₂O 352.74 Selective COX-1 inhibitor
[¹²⁵I]51 (5-(4-Iodophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole) -SO₂Me 4-Iodophenyl C₁₇H₁₂F₃IN₂O₂S 532.25 Radiolabeled COX-2 imaging agent
CJ-42794 (S)-4-(1-(5-chloro-2-(4-fluorophenoxy)benzamido)ethyl) benzoic acid -N/A (non-pyrazole) N/A C₂₃H₁₈ClFN₂O₄ 456.85 EP4 receptor antagonist
Key Observations:
  • Position 5 Modifications : Substitution with thienyl (target compound) vs. aryl (SC-560, [¹²⁵I]51) alters π-π stacking interactions and solubility. Thiophene derivatives often exhibit improved bioavailability compared to purely aromatic systems .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole and structurally related pyrazole derivatives?

  • Methodological Answer : A common approach involves refluxing substituted hydrazines with α,β-unsaturated ketones in glacial acetic acid, followed by purification via recrystallization. For example, hydrazine hydrate can react with (E)-3-(substituted phenyl)-1-(halophenyl)prop-2-en-1-one under acidic conditions to yield dihydro-pyrazole intermediates, which are oxidized to the final product . Modifications to the sulfonyl group (e.g., trifluoromethylsulfonyl) may require sulfonation using reagents like trifluoromethanesulfonic anhydride under controlled conditions .
  • Key Analytical Tools : Monitor reactions via TLC and confirm structures using ¹H-NMR, LC-MS, and elemental analysis .

Q. How can structural characterization of this compound be optimized to resolve ambiguities in regiochemistry?

  • Methodological Answer : X-ray crystallography is critical for unambiguous determination of regiochemistry and stereochemistry. For pyrazole derivatives, coupling constants in ¹H-NMR (e.g., J = 3–4 Hz for adjacent protons) and NOESY experiments can differentiate between 1,3- and 1,5-substitution patterns. Computational methods (DFT) may supplement experimental data to validate bond angles and torsional strain .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • COX Inhibition : Use in vitro COX-1/COX-2 inhibition assays with purified enzymes or cell lysates. Measure IC₅₀ values via spectrophotometric detection of prostaglandin metabolites .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., OVCAR3) to assess antiproliferative effects .
  • Table 1 : Representative IC₅₀ Values for Pyrazole Derivatives
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity (COX-2/COX-1)
Celecoxib (SC-58635) 15.00.04375:1
SC-560 0.009>50>5,500:1

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazole-based COX inhibitors?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl and sulfonyl groups enhance COX-2 selectivity by fitting into the hydrophobic pocket of the enzyme’s active site .
  • Substituent Positioning : 3-Chloro-2-thienyl groups improve metabolic stability compared to phenyl analogs, as demonstrated in pharmacokinetic studies .
  • Advanced SAR Tool : Molecular docking (e.g., AutoDock Vina) can predict interactions with COX-2 residues (e.g., Arg120, Tyr355) and guide synthetic modifications .

Q. What strategies address contradictions in pharmacokinetic data, such as prolonged plasma half-life?

  • Methodological Answer :
  • Metabolic Soft Spots : Introduce hydrolyzable groups (e.g., ester linkages) to reduce half-life. For example, replacing trifluoromethyl with methoxy groups shortens elimination phases in rodent models .
  • Radiolabeling : Use ¹¹C or ¹²⁵I isotopes to track biodistribution and clearance in vivo. Automated synthesis modules (e.g., Synthra) enable rapid production of radiotracers like [¹¹C]SC560 for PET imaging .

Q. How can molecular docking resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Perform ensemble docking using multiple crystal structures (e.g., PDB: 3LN1 for COX-1, 5KIR for COX-2) to account for protein flexibility. Prioritize poses where the trifluoromethylsulfonyl group forms van der Waals contacts with Val349 (COX-2) or Tyr385 (COX-1). Validate with mutagenesis studies .

Q. What safety protocols are critical for handling sulfonamide-containing pyrazoles?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for synthesis due to H302/H315/H319/H335 hazards (irritation, toxicity). Store compounds sealed at 2–8°C to prevent decomposition .
  • First Aid : Immediate rinsing with water for eye/skin contact; consult poison control for ingestion .

Data Contradictions and Resolution

Q. Why do some pyrazole derivatives show COX-1 selectivity despite structural similarities to COX-2 inhibitors?

  • Resolution : COX-1 selectivity in compounds like SC-560 arises from tighter interactions with Tyr355 and Arg120 in the constriction site, which are sterically hindered in COX-2. Substituent size (e.g., 4-methoxyphenyl vs. 4-methylphenyl) dictates isoform preference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.